molecular formula C18H16F3NO4 B2445086 N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide CAS No. 882082-42-0

N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide

Cat. No.: B2445086
CAS No.: 882082-42-0
M. Wt: 367.324
InChI Key: ZIJOKURPUNMDQF-BJMVGYQFSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a trifluoromethoxy group. The acrylamide moiety connects these two aromatic systems, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide typically involves the reaction of 2,4-dimethoxyaniline with 4-(trifluoromethoxy)benzaldehyde in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-3-phenylacrylamide
  • N-(2,4-dimethoxyphenyl)-3-[4-methoxyphenyl]acrylamide
  • N-(2,4-dimethoxyphenyl)-3-[4-chlorophenyl]acrylamide

Uniqueness

N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more reactive and selective in certain chemical reactions compared to its analogs.

Biological Activity

N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

C18H18F3NO3\text{C}_{18}\text{H}_{18}\text{F}_3\text{N}\text{O}_3

This structure features two aromatic rings with methoxy and trifluoromethoxy substituents which are significant for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, protecting cells from oxidative stress by scavenging free radicals.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Cytoprotective Effects : Studies have demonstrated that certain acrylamide derivatives can protect against DNA damage induced by carcinogens, suggesting a role in chemoprevention .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activities:

Activity TypeObservations
Antioxidant Scavenging of free radicals; protection of cellular components
Enzyme Inhibition Effective inhibition of AChE; potential implications for Alzheimer's therapy
Cytoprotective Protection against DNA damage in fibroblast cell lines

Case Studies

  • Neuroprotective Effects : A study evaluating similar compounds found that they could significantly reduce neuronal cell death in models of neurotoxicity. The mechanism was attributed to the modulation of oxidative stress pathways.
  • Anti-cancer Potential : Another investigation into acrylamide derivatives indicated their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-24-14-8-9-15(16(11-14)25-2)22-17(23)10-5-12-3-6-13(7-4-12)26-18(19,20)21/h3-11H,1-2H3,(H,22,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJOKURPUNMDQF-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.